(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative characterized by a pyrrolidin-1,4-dione (2,5-dioxopyrrolidine) moiety linked to the para-position of the benzamide core. Its molecular formula is C₂₁H₁₇FN₃O₃S, with a molecular weight of 409.44 g/mol (calculated based on structural analogs in ). The pyrrolidinone ring contributes to hydrogen-bonding capacity, while the fluorinated benzothiazole system may enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-22-17-13(20)3-2-4-14(17)27-19(22)21-18(26)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCWAWQEMRMOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 321.33 g/mol. The structure includes:
- Pyrrolidine ring : Imparts potential reactivity and biological interactions.
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Fluoro-substituted aromatic system : Enhances lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Anticonvulsant Activity : Similar compounds have demonstrated significant anticonvulsant properties through modulation of GABA receptors and sodium/calcium channels .
- Anti-inflammatory Properties : The presence of the dioxopyrrolidine structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : The structural components may allow for interactions with bacterial membranes or enzymes, enhancing antimicrobial activity.
Anticonvulsant Activity
Research indicates that derivatives similar to (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit broad-spectrum anticonvulsant activity. For instance:
- In a study involving various hybrid compounds, one derivative showed an effective dose (ED50) in maximal electroshock tests of 23.7 mg/kg, indicating strong anticonvulsant properties .
Antinociceptive Activity
The compound has also been evaluated for its pain-relieving properties:
- In formalin-induced pain models, certain derivatives displayed significant antinociceptive effects, suggesting potential applications in neuropathic pain management .
Case Studies
-
Hybrid Compounds Evaluation :
A focused set of hybrid pyrrolidine derivatives was tested for their anticonvulsant and antinociceptive properties. One lead compound demonstrated effective inhibition in various seizure models and showed favorable pharmacokinetic profiles (ADME-Tox) suitable for further development in epilepsy treatments . -
Docking Studies :
Molecular docking studies have been conducted to predict the binding affinity of the compound to GABA receptors. The results indicated strong interactions with the benzodiazepine binding site, which is crucial for the anticonvulsant mechanism .
Data Tables
Scientific Research Applications
Anticonvulsant and Antinociceptive Properties
Recent studies have indicated that derivatives of the pyrrolidine-2,5-dione framework exhibit significant anticonvulsant and antinociceptive properties. For instance, compounds derived from this structure have shown protective activity in various mouse models for seizures and pain relief, suggesting that similar derivatives may also possess these properties .
Anticancer Activity
Compounds containing the benzo[d]thiazole moiety are known for their anticancer potential. The structural features of (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis .
Antimicrobial Properties
The compound's diverse functional groups could also lend it antimicrobial properties. The presence of nitrogen and sulfur atoms in its structure may enhance its ability to disrupt microbial membranes or inhibit essential microbial enzymes.
Synthesis and Modification
The synthesis of (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the benzo[d]thiazole moiety through nucleophilic substitution.
- Final coupling to create the amide bond.
Each step requires optimization to ensure high yields and purity, which is critical for subsequent biological testing.
Case Study 1: Anticonvulsant Activity Assessment
In a study assessing various hybrid compounds derived from pyrrolidine derivatives, one compound demonstrated an effective ED50 in multiple seizure models, indicating its potential as an anticonvulsant agent. This study highlights the importance of structural modifications in enhancing bioactivity .
Case Study 2: Anticancer Screening
Research has shown that compounds similar to (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant cytotoxic effects against various cancer cell lines. These findings support further exploration into its anticancer mechanisms and therapeutic applications .
Case Study 3: Antimicrobial Efficacy
A comparative analysis of structurally related compounds revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the existing compound could lead to new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The 3-methyl and 4-fluoro groups in the target compound balance lipophilicity and metabolic stability, whereas bulkier substituents like 3-morpholinopropyl (4c1) or 3-(pyrrolidin-1-yl)propyl (4d1) in quinolinium derivatives improve water solubility but may reduce membrane permeability .
Functional Group Contributions: Pyrrolidinone (target compound and ): Enhances hydrogen-bonding capacity, favoring interactions with enzymatic targets . Quinolinium (–4): Introduces a positive charge, improving interaction with negatively charged bacterial membranes but limiting blood-brain barrier penetration . Sulfonyl groups (): Increase solubility but may reduce passive diffusion compared to pyrrolidinone .
Synthetic Yields: Quinolinium derivatives () exhibit moderate yields (61–64%), suggesting feasible scalability for antibacterial applications .
Research Findings and Implications
- Antibacterial Activity : Compounds with benzothiazole-ylidene moieties (e.g., 4c1, 4d1) demonstrate antibacterial efficacy, likely due to membrane disruption or enzyme inhibition. The target compound’s fluorinated benzothiazole may offer similar mechanisms with improved pharmacokinetics .
- Solubility vs. Permeability Trade-offs : Sulfonyl-containing analogs () prioritize solubility, while fluorine and alkyl substituents (target compound, ) optimize lipophilicity for tissue penetration .
Q & A
Basic Research Questions
Q. What are the key structural features of (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do they influence its reactivity?
- The compound contains a pyrrolidine-2,5-dione moiety (electron-deficient due to carbonyl groups) and a fluorinated benzothiazole scaffold , which are critical for its potential biological interactions. The (Z)-configuration at the imine bond ensures spatial alignment for target binding.
- Methodological Insight : Use X-ray crystallography or NMR spectroscopy (e.g., NOESY for stereochemical confirmation) to validate spatial arrangement .
Q. What synthetic routes are commonly employed to prepare this compound, and how can yields be optimized?
- Step 1 : Condensation of 4-fluoro-3-methylbenzothiazol-2(3H)-imine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under anhydrous conditions.
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Optimization : Monitor reaction progress using HPLC (C18 column, UV detection at 254 nm) and adjust pH (6.5–7.5) to minimize hydrolysis of the benzamide bond .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or DNA), and what experimental techniques validate these interactions?
- The pyrrolidine-2,5-dione moiety may act as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases or proteases). The benzothiazole ring facilitates π-π stacking with aromatic residues in active sites.
- Validation Methods :
- Surface Plasmon Resonance (SPR) for binding kinetics.
- Docking Studies (AutoDock Vina) to predict binding poses, followed by mutagenesis assays to confirm critical residues .
Q. How can researchers resolve contradictions in reported reaction conditions (e.g., solvent polarity vs. yield)?
- Case Study : Ethanol vs. DMF as solvents may lead to conflicting yields due to differences in solubility of intermediates.
- Resolution Strategy :
- Perform Design of Experiments (DoE) to map solvent polarity, temperature (60–100°C), and reaction time (2–12 hrs).
- Use LC-MS to track by-products (e.g., hydrolyzed intermediates) and adjust solvent polarity accordingly .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to model electron distribution in the pyrrolidine-2,5-dione moiety, which influences redox potential and metabolic stability .
Data Analysis and Experimental Design
Q. How can researchers differentiate between desired product and regioisomeric by-products during synthesis?
- Analytical Workflow :
- 1H NMR : Compare chemical shifts of the benzothiazole NH proton (δ 10–12 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- IR Spectroscopy : Track carbonyl stretches (1660–1720 cm⁻¹) to confirm intact amide and dione groups .
Q. What strategies mitigate degradation during long-term stability studies?
- Storage Conditions : Use amber vials under nitrogen at −20°C to prevent photolysis and oxidation.
- Stability-Indicating Assays :
- Forced Degradation : Expose to UV light (254 nm, 48 hrs) and analyze via HPLC-DAD to identify degradation peaks.
- pH Stability : Test in buffers (pH 1–13) to assess hydrolysis susceptibility .
Conflict Resolution in Literature
Q. How to address discrepancies in reported biological activity data for structurally similar analogs?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, IC50 values may vary if tested in HEK293 vs. HeLa cells.
- Orthogonal Validation : Replicate key assays (e.g., MTT for cytotoxicity) under standardized conditions and cross-reference with public databases (e.g., ChEMBL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
